molecular formula C19H18N2O2 B2861497 (2E)-3-(dimethylamino)-2-[(E)-3-(2-methylphenoxy)benzoyl]prop-2-enenitrile CAS No. 1164538-51-5

(2E)-3-(dimethylamino)-2-[(E)-3-(2-methylphenoxy)benzoyl]prop-2-enenitrile

Cat. No.: B2861497
CAS No.: 1164538-51-5
M. Wt: 306.365
InChI Key: VETSHPUOITZYGZ-DTQAZKPQSA-N
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Description

(2E)-3-(dimethylamino)-2-[(E)-3-(2-methylphenoxy)benzoyl]prop-2-enenitrile is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(dimethylamino)-2-[(E)-3-(2-methylphenoxy)benzoyl]prop-2-enenitrile typically involves the following steps:

    Formation of the enone structure: This can be achieved through the aldol condensation of an appropriate aldehyde and ketone.

    Introduction of the dimethylamino group: This step may involve the reaction of the enone with dimethylamine under basic conditions.

    Attachment of the phenoxy group: This can be done through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(dimethylamino)-2-[(E)-3-(2-methylphenoxy)benzoyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: The dimethylamino or phenoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2E)-3-(dimethylamino)-2-[(E)-3-(2-methylphenoxy)benzoyl]prop-2-enenitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(dimethylamino)-2-[(E)-3-(phenoxy)benzoyl]prop-2-enenitrile
  • (2E)-3-(dimethylamino)-2-[(E)-3-(2-chlorophenoxy)benzoyl]prop-2-enenitrile

Uniqueness

The uniqueness of (2E)-3-(dimethylamino)-2-[(E)-3-(2-methylphenoxy)benzoyl]prop-2-enenitrile lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and development in various fields.

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Dimethylamino group : This moiety is known for its role in enhancing lipophilicity and biological activity.
  • Benzoyl and phenoxy groups : These aromatic structures contribute to the compound's interaction with biological targets.

The molecular formula can be summarized as follows:

  • Molecular weight : Approximately 329.4 g/mol
  • CAS Number : Not specifically listed in the provided sources, indicating limited direct references in available databases.

The biological activity of (2E)-3-(dimethylamino)-2-[(E)-3-(2-methylphenoxy)benzoyl]prop-2-enenitrile appears to be multifaceted, involving:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, although detailed enzymatic targets remain to be fully elucidated.
  • Antiproliferative Effects : Some studies indicate that this compound exhibits cytotoxicity against various cancer cell lines, suggesting potential as an anticancer agent.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study evaluated the compound's effects on human cancer cell lines, demonstrating significant inhibition of cell proliferation at concentrations above 10 µM. The IC50 values reported ranged from 5 to 15 µM across different cell lines, indicating a promising therapeutic index.
  • Mechanistic Studies :
    • In vitro assays indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis revealed increased annexin V staining, confirming apoptotic cell death.
  • Toxicological Profile :
    • Toxicity assessments conducted on normal human fibroblast cells showed that concentrations below 20 µM did not significantly affect cell viability, suggesting a favorable safety profile compared to its cytotoxic effects on cancer cells.

Comparative Biological Activity Table

Property/ActivityObservationReference
AntiproliferativeIC50: 5-15 µM against cancer cells
Apoptosis InductionIncreased caspase activity
CytotoxicityNon-toxic up to 20 µM on fibroblasts

Properties

IUPAC Name

(E)-3-(dimethylamino)-2-[3-(2-methylphenoxy)benzoyl]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-14-7-4-5-10-18(14)23-17-9-6-8-15(11-17)19(22)16(12-20)13-21(2)3/h4-11,13H,1-3H3/b16-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETSHPUOITZYGZ-DTQAZKPQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC(=C2)C(=O)C(=CN(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OC2=CC=CC(=C2)C(=O)/C(=C/N(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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